5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one, also known as Homofuraneol (CAS 27538-09-6), is a potent furanone derivative recognized for its significant contribution to the sensory profile of many thermally processed foods like soy sauce and coffee. [REFS-1, REFS-2] It belongs to a critical class of Maillard reaction products that impart sweet, caramel-like, and fruity aromas. [3] Structurally, it is the ethyl analog of the widely used flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), positioning it as a specific, high-impact alternative in flavor and fragrance applications. [4]
Substituting 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one with its common methyl analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), is a critical formulation error. The single ethyl-for-methyl substitution creates functionally distinct outcomes in sensory character, potency, and process stability. [1] While both provide caramel notes, the target compound delivers a different sensory profile without the specific 'strawberry' character associated with Furaneol®. [2] Furthermore, evidence indicates the ethyl analog possesses significantly higher chemical stability, reducing the development of off-notes during storage and processing. [1] This non-interchangeability makes targeted procurement essential for achieving specific flavor profiles and ensuring product shelf-life.
In flavor applications, 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one demonstrates a significant processing and storage advantage over its common substitute, Furaneol®. The target compound is noted as being substantially less prone to oxidation, which in Furaneol® can lead to the development of undesirable 'fenugreek' off-notes during storage of the finished food product. [1]
| Evidence Dimension | Propensity for oxidative off-note formation |
| Target Compound Data | Not nearly as prone to develop off-notes through oxidation |
| Comparator Or Baseline | Furaneol® (CAS 3658-77-3): Prone to developing 'fenugreek' character off-notes on storage |
| Quantified Difference | Qualitatively significant improvement in chemical stability |
| Conditions | Storage of finished foods |
This improved stability directly translates to longer product shelf-life and a more consistent sensory profile, a critical factor in food and beverage manufacturing procurement.
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one (Homofuraneol) exhibits significantly higher sensory potency compared to its methyl analog, Furaneol®. The retronasal odor threshold for Homofuraneol in water has been measured at 20 µg/kg, which is 8 times lower than the 160 µg/kg threshold reported for Furaneol® under the same conditions. [1] This indicates that a substantially smaller quantity of the target compound is required to achieve a comparable sensory impact. [REFS-1, REFS-2]
| Evidence Dimension | Retronasal odor threshold in water |
| Target Compound Data | 20 µg/kg |
| Comparator Or Baseline | Furaneol® (CAS 3658-77-3): 160 µg/kg |
| Quantified Difference | 8-fold lower (more potent) |
| Conditions | Retronasal evaluation in water |
A lower odor threshold allows for lower dosage levels in formulations ('use-rate'), reducing cost-in-use and minimizing potential off-tastes at higher concentrations.
The formation of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one is highly specific to the precursors available in a Maillard reaction system. It is preferentially formed from the reaction of pentose sugars (e.g., xylose, ribose) with the amino acid L-alanine, which provides the characteristic C2 ethyl group. [1] In contrast, its analog Furaneol® is formed when pentoses react with glycine (a C1 donor) or from the degradation of hexose sugars. [REFS-1, REFS-2] This specificity makes the target compound a precise indicator of alanine's involvement in thermal processing.
| Evidence Dimension | Required amino acid precursor in pentose-based Maillard reaction |
| Target Compound Data | L-alanine (provides C2 ethyl group) |
| Comparator Or Baseline | Furaneol® (CAS 3658-77-3): Glycine (provides C1 methyl group) |
| Quantified Difference | Mutually exclusive amino acid precursor requirement for C-2/C-5 alkylation |
| Conditions | Maillard reaction in a pentose/amino acid model system at 90 °C. |
For researchers studying food chemistry or developing process flavors, this compound is the correct analytical standard or target molecule for systems rich in pentoses and L-alanine.
Due to its enhanced stability and lower propensity to form oxidative off-notes compared to Furaneol®, this compound is the indicated choice for flavoring systems in products requiring a long shelf-life, such as UHT beverages, confectionery, and packaged baked goods. [1]
Leveraging its high sensory potency and distinct caramel-butterscotch character, this compound is ideal for creating powerful brown flavor profiles in applications where the specific fruity notes of strawberry or pineapple (characteristic of Furaneol®) are undesirable. [REFS-1, REFS-2]
As its formation is specifically linked to the Maillard reaction between pentoses and L-alanine, this compound serves as a precise analytical standard for academic and industrial researchers quantifying the flavor contribution of specific precursors in thermally processed foods like soy sauce or baked goods. [3]
Irritant